molecular formula C14H12N2O2 B1218074 Rolafagrel CAS No. 89781-55-5

Rolafagrel

Cat. No.: B1218074
CAS No.: 89781-55-5
M. Wt: 240.26 g/mol
InChI Key: DQEDSIVMYUUZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of Rolafagrel involves the synthesis of its molecular structure, which includes a naphthalene ring and an imidazole moiety. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be prepared by dissolving the drug in dimethyl sulfoxide (DMSO) and using polyethylene glycol (PEG) and Tween 80 as solvents .

Industrial Production Methods: : Industrial production methods for this compound are not explicitly detailed in public literature. Typically, such compounds are synthesized in controlled environments following Good Manufacturing Practices (GMP) to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: : Rolafagrel undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can alter its functional groups.

    Substitution: Substitution reactions can occur at the imidazole or naphthalene rings.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products: : The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study its pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Rolafagrel has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Aspirin: Also inhibits thromboxane A2 but through a different mechanism by acetylating cyclooxygenase.

    Clopidogrel: Inhibits platelet aggregation but targets the P2Y12 receptor on platelets.

    Ticlopidine: Similar to Clopidogrel, it inhibits platelet aggregation by targeting the P2Y12 receptor.

Uniqueness: : Rolafagrel is unique in its selective inhibition of thromboxane synthase, making it a valuable tool for studying the specific pathways involving thromboxane A2 without affecting other pathways influenced by cyclooxygenase .

Properties

CAS No.

89781-55-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-2,5-9H,3-4H2,(H,17,18)

InChI Key

DQEDSIVMYUUZCK-UHFFFAOYSA-N

SMILES

C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3

Canonical SMILES

C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3

89781-55-5

Synonyms

5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenecarboxylic acid
FCE 22178
FCE-22178
rolafagrel
rolafagrel, sodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.